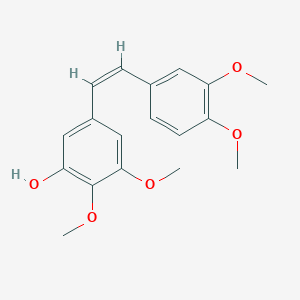

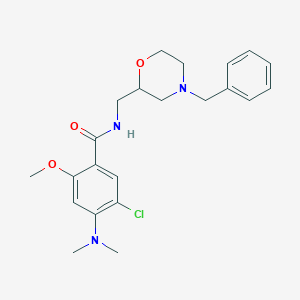

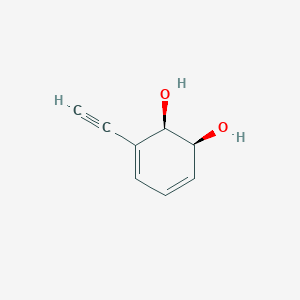

![molecular formula C30H68P4Pd B049702 [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) CAS No. 123333-45-9](/img/structure/B49702.png)

[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palladium complexes, particularly those involving phosphine ligands, are of significant interest in catalysis and material science. They exhibit diverse chemical reactivities and are often used in reactions like polymerization and amination.

Synthesis Analysis

Palladium complexes can be synthesized using various methods. For instance, palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane have been prepared and characterized, showcasing their utility in catalysis (Doherty et al., 2002).

Molecular Structure Analysis

The molecular structures of palladium complexes vary based on the ligands used. For example, palladium(II) complexes have been observed to form polymeric, dimeric, and monomeric structures based on the alkane chain length of the ligand (Hill et al., 1980).

Chemical Reactions and Properties

Palladium complexes are known for their catalytic properties. For instance, palladium(0) complexes have been used to catalyze the amination of aromatic bromides and the α-arylation of ketones (Doherty et al., 2008).

Physical Properties Analysis

The physical properties of palladium complexes, such as their mesogenic behavior and crystal structures, are influenced by their molecular composition. Some palladium complexes exhibit layer-like and columnar arrangement in their crystal structures (Usha et al., 1994).

科学研究应用

Catalysis and Polymerization

Palladium complexes, including those with dppp ligands, play a crucial role in catalytic processes. For example, palladium(II) complexes have been utilized to catalyze the CO-ethylene copolymerization reaction, showing significant differences in catalytic productivity and molecular weight when compared with analogs stabilized by different ligands. These complexes have provided valuable insights into catalysis through in situ and operando high-pressure NMR experiments (Bianchini et al., 2007). Furthermore, palladium complexes have been synthesized for the carbonylation of ethylene in various solvents, demonstrating their utility in producing key industrial chemicals (Bianchini et al., 2005).

Synthesis of Complexes

Research has also focused on synthesizing bis[palladium(II)] and bis[platinum(II)] complexes with chiral, linear quadridentate ligands. These complexes have been explored for their potential as anticancer agents, showing activity against murine leukemia cell lines. The versatility of these complexes in binding and their structural characterization have contributed to understanding their reactivity and potential therapeutic applications (Bennett et al., 2002).

Anticancer Applications

Palladium complexes with pyridylporphyrin frameworks have been synthesized and evaluated for their cytotoxic activity against breast cancer cells. These studies have highlighted the selective indexes of these complexes compared to cisplatin, offering insights into the design of novel anticancer drugs (Alves et al., 2021).

Polymerization Catalysts

The preparation and use of palladium complexes in norbornene polymerization have been investigated, revealing that specific ligand modifications can significantly affect the reactivity and molecular weight of the resulting polymers. This research contributes to the development of more efficient catalysts for polymer production (Shin et al., 2004).

安全和危害

属性

IUPAC Name |

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTRFAKJOIUDDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H68P4Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

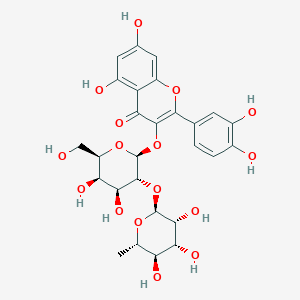

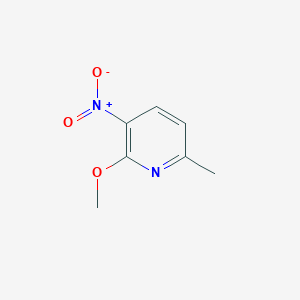

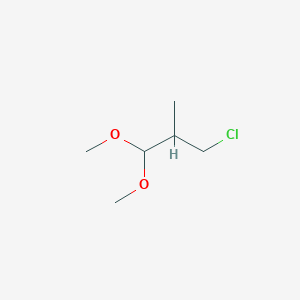

![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)

![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)